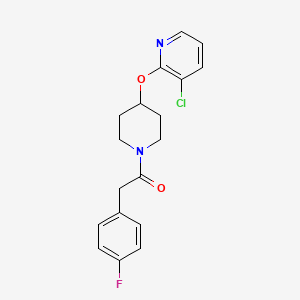
N-(2-Indol-3-ylethyl)(2-(4-methylphenylthio)(3-pyridyl))formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anomalous Substituent Effects in Bischler-Napieralski Reactions
The study by Ishikawa et al. (2000) discusses the unusual effects in the Bischler-Napieralski reaction, involving compounds like N-(2-Indol-3-ylethyl)(2-(4-methylphenylthio)(3-pyridyl))formamide. This reaction produces complex azaazulene systems, offering insights into novel synthetic pathways and the formation of unique chemical structures (Ishikawa et al., 2000).
Regiospecific C-Acylation of Pyrroles and Indoles
Katritzky et al. (2003) explored the regiospecific C-acylation of pyrroles and indoles, demonstrating that N-acylbenzotriazoles can be used as mild, regioselective, and regiospecific C-acylating agents. This study is relevant for understanding the chemical behavior of compounds like this compound in various synthetic contexts (Katritzky et al., 2003).
Novel Methods for Preparing Isocyanides
Kobayashi et al. (2011) investigated methods for preparing isocyanides from N-substituted formamides, which could be applicable to the synthesis and manipulation of compounds like this compound. This research contributes to the broader understanding of synthetic strategies in organic chemistry (Kobayashi et al., 2011).
Formation of Indoles and Quinolines by Flash Vacuum Pyrolysis
The study by Randles and Storr (1987) on the formation of indoles and quinolines through flash vacuum pyrolysis provides insights into high-temperature chemical reactions. This research may offer valuable information on the thermal stability and decomposition pathways of this compound (Randles & Storr, 1987).
Convenient Synthesis of 2-Substituted Indoles
Kobayashi et al. (2009) focused on synthesizing 2-substituted indoles, a process that may be relevant for the synthesis or modification of this compound. This research contributes to the field of indole chemistry and its applications in various synthetic routes (Kobayashi et al., 2009).
One-Pot Synthesis of Indoles
The one-pot synthesis approach by Kobayashi et al. (2013) for 2-sulfanyl-1H-indoles from precursor isothiocyanates is another example of innovative synthetic methodology. This kind of research could provide alternative pathways for synthesizing or modifying compounds similar to this compound (Kobayashi et al., 2013).
Structure of N-(Azol-N-yl) Formamides
Salazar et al. (1993) explored the molecular structures of N-(azol-N-yl) formamides, which could be relevant to understanding the structural properties of this compound. This research aids in comprehending the molecular configurations and interactions of similar compounds (Salazar et al., 1993).
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenyl)sulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-16-8-10-18(11-9-16)28-23-20(6-4-13-25-23)22(27)24-14-12-17-15-26-21-7-3-2-5-19(17)21/h2-11,13,15,26H,12,14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHANKKTGYDGST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


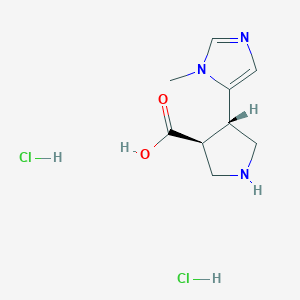
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B2477096.png)

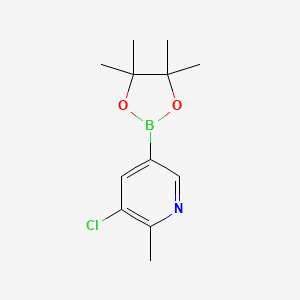
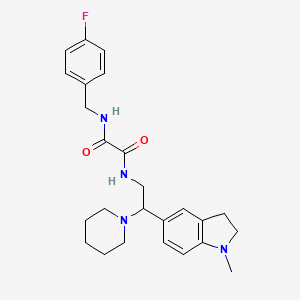
![5-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2477104.png)
![4-(Dimethylsulfamoyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2477105.png)
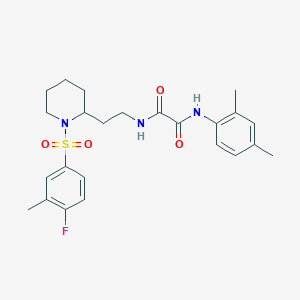
![N-(furan-2-ylmethyl)-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2477109.png)


